![molecular formula C23H20BrN3 B4304415 5-(4-bromophenyl)-1-ethyl-7-methyl-2-phenyl-1H-1,3,4-benzotriazepine](/img/structure/B4304415.png)
5-(4-bromophenyl)-1-ethyl-7-methyl-2-phenyl-1H-1,3,4-benzotriazepine
Übersicht
Beschreibung
5-(4-bromophenyl)-1-ethyl-7-methyl-2-phenyl-1H-1,3,4-benzotriazepine is a benzodiazepine derivative that has been synthesized and studied for its potential use as a pharmaceutical drug. This compound is also known as BRL-46470 and is a potent ligand for the GABA-A receptor.
Wirkmechanismus
The mechanism of action of 5-(4-bromophenyl)-1-ethyl-7-methyl-2-phenyl-1H-1,3,4-benzotriazepine involves its binding to the GABA-A receptor. This receptor is a type of ionotropic receptor that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). When the receptor is activated, it causes an influx of chloride ions into the neuron, which hyperpolarizes the cell and decreases its excitability. This results in the anxiolytic, sedative, and anticonvulsant effects of 5-(4-bromophenyl)-1-ethyl-7-methyl-2-phenyl-1H-1,3,4-benzotriazepine.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-1-ethyl-7-methyl-2-phenyl-1H-1,3,4-benzotriazepine has been shown to have several biochemical and physiological effects. It has been shown to increase the binding of GABA to the GABA-A receptor, which enhances the inhibitory effects of GABA. It has also been shown to decrease the firing rate of neurons in the brain, which contributes to its anxiolytic and sedative effects. Additionally, it has been shown to decrease the amplitude and frequency of epileptic discharges in animal models, which contributes to its anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(4-bromophenyl)-1-ethyl-7-methyl-2-phenyl-1H-1,3,4-benzotriazepine for lab experiments is its potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the effects of GABAergic drugs on the brain. However, one limitation is its potential for side effects, such as sedation and motor impairment, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(4-bromophenyl)-1-ethyl-7-methyl-2-phenyl-1H-1,3,4-benzotriazepine. One direction is to study its potential use in the treatment of anxiety disorders, insomnia, and epilepsy in humans. Another direction is to study its effects on other neurotransmitter systems, such as the glutamatergic and dopaminergic systems. Additionally, further research is needed to determine the optimal dosing and administration of 5-(4-bromophenyl)-1-ethyl-7-methyl-2-phenyl-1H-1,3,4-benzotriazepine for therapeutic use.
Wissenschaftliche Forschungsanwendungen
5-(4-bromophenyl)-1-ethyl-7-methyl-2-phenyl-1H-1,3,4-benzotriazepine has been studied for its potential use as a pharmaceutical drug. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been studied for its potential use in the treatment of anxiety disorders, insomnia, and epilepsy.
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-1-ethyl-7-methyl-2-phenyl-1,3,4-benzotriazepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrN3/c1-3-27-21-14-9-16(2)15-20(21)22(17-10-12-19(24)13-11-17)25-26-23(27)18-7-5-4-6-8-18/h4-15H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHQODVTWOSKCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C(=NN=C1C3=CC=CC=C3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-1-ethyl-7-methyl-2-phenyl-1H-1,3,4-benzotriazepine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.